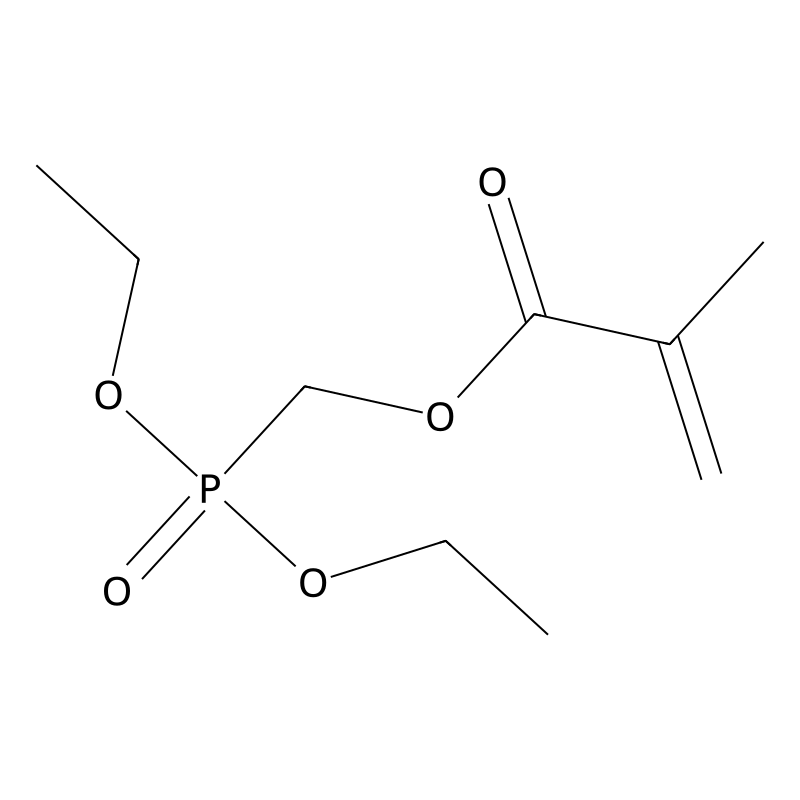

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester is a chemical compound with the molecular formula and a molecular weight of 220.21 g/mol. It is characterized by the presence of a diethoxyphosphinyl group attached to the methyl ester of 2-propenoic acid, also known as methacrylic acid. This compound is notable for its unique structure, which incorporates both an unsaturated carboxylic acid and a phosphinyl group, potentially influencing its reactivity and biological properties. The compound is often used in various chemical syntheses and applications due to its reactive nature and ability to form polymers.

The chemical behavior of 2-propenoic acid derivatives typically includes:

- Esterification: Reacting with alcohols to form esters.

- Polymerization: Under appropriate conditions, it can undergo radical polymerization to form polyacrylates, which are widely used in coatings and adhesives.

- Nucleophilic Substitution: The phosphinyl group can participate in nucleophilic reactions, making it useful in the synthesis of phosphonates.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science.

Research on the biological activity of 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been studied for their roles in:

- Antimicrobial Activity: Some methacrylate derivatives exhibit antibacterial properties.

- Cytotoxicity: Certain phosphonates have shown cytotoxic effects against cancer cell lines, indicating a potential for therapeutic applications.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester can be achieved through several methods:

- Esterification Reaction: Reacting 2-propenoic acid with diethoxyphosphine oxide in the presence of a catalyst.

- Phosphorylation of Methacrylic Acid: Directly modifying methacrylic acid with phosphorus-containing reagents to introduce the diethoxyphosphinyl group.

These methods leverage the reactivity of both the carboxylic acid and phosphinyl groups to create the desired ester.

The compound finds applications across various fields:

- Polymer Production: As a monomer for synthesizing polyacrylates used in paints, adhesives, and coatings.

- Medicinal Chemistry: Potential use in drug development due to its unique structure and reactivity.

- Agricultural Chemicals: Possible applications in developing agrochemicals or as intermediates in pesticide synthesis.

Interaction studies involving 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester focus on its reactivity with nucleophiles and electrophiles. The presence of the diethoxyphosphinyl group can enhance interactions with biological molecules, potentially leading to novel therapeutic agents. Additionally, studies may explore its polymerization behavior when mixed with other monomers or additives.

Several compounds share structural similarities with 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Methacrylate | Widely used as a monomer for polymethyl methacrylate; less reactive than phosphonated esters. | |

| Ethyl Methacrylate | Similar uses as a monomer; different alkyl group affects polymer properties. | |

| Diethyl Phosphate | Contains phosphate instead of phosphonate; used in different chemical applications. | |

| Diethoxyphosphoryl Methyl Ester | Similar phosphonate structure; used as an intermediate in organic synthesis. |

The unique aspect of 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester lies in its combination of an unsaturated carboxylic acid with a diethoxyphosphinyl group, enhancing its reactivity and potential applications compared to other similar compounds.